3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
“3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one” is a chemical compound with the CAS Number: 1341679-77-3 . It has a molecular weight of 253.14 . The IUPAC name for this compound is 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13BrO/c1-8-2-3-9-4-5-10(13)7-11(9)12(14)6-8/h4-5,7-8H,2-3,6H2,1H3 . This indicates the molecular structure of the compound, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have access to.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one have been explored, highlighting their potential in scientific research. Edder et al. (2019) synthesized a novel compound by bromination of Aryl-Himachalene, which was characterized using various spectroscopic methods and theoretical calculations, revealing interactions and electronic properties relevant to materials science and chemistry (Edder et al., 2019).
Molecular Structure Analysis
The analysis of molecular structures provides insight into the physical and chemical properties of compounds. Noland et al. (2019) detailed the structure of a bromo analog in halogenated di-cyano-benzenes, contributing to the understanding of non-bonded interactions in crystalline structures, which is crucial for the development of new materials and pharmaceuticals (Noland et al., 2019).
Chemical Reactions and Mechanisms
Understanding the reactions and mechanisms involving similar compounds is essential for synthetic chemistry and drug design. Balcı et al. (2007) investigated the bromination of benzobicyclononadiene, revealing the influence of double bond pyramidalization on the bromination reaction's mode, providing insights into regio- and stereospecific reactions that are valuable for designing specific chemical syntheses (Balcı et al., 2007).
Material Science and Electronic Properties
Research into the electronic properties of related compounds can inform the development of novel materials with specific electronic characteristics. Märkl et al. (2001) synthesized tetrathiafulvalenes with annulene spacers, examining their electronic properties, which are pertinent to the development of electronic and photonic materials with tailored properties (Märkl et al., 2001).
Conformational Analysis
Conformational analysis of molecules similar to 3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one aids in understanding the relationship between structure and activity, essential for drug design and material science. Camps et al. (1997) conducted a conformational analysis of 5,9-propanobenzo[7]annulene derivatives, providing valuable information on molecule shape and reactivity for chemical and pharmaceutical research (Camps et al., 1997).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
3-bromo-7-methyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c1-8-2-3-9-4-5-10(13)7-11(9)12(14)6-8/h4-5,7-8H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAHJKXWABEEHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C=C(C=C2)Br)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-7-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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